5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5th position, an ethyl group at the 1st position, and a nitrile group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-ethylpyrazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile or 5-thio-1-ethyl-1H-pyrazole-4-carbonitrile can be formed.
Reduction Products: Reduction of the nitrile group yields 5-bromo-1-ethyl-1H-pyrazole-4-amine.
Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can enhance the compound’s reactivity and binding affinity to these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
1-Ethyl-1H-pyrazole-4-carbonitrile: Lacks the bromine substitution at the 5th position.
Uniqueness
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Biologische Aktivität
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound belongs to the pyrazole family of compounds, which are known for their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
The biological activity of this compound involves several biochemical pathways:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition leads to a reduction in pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies .
- Cell Signaling Modulation : The compound influences various cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it has been reported to modulate the activity of acetylcholinesterase (AChE), which plays a critical role in neurotransmission .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal activity:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Pseudomonas aeruginosa | 0.35 | 0.70 |
These results suggest that the compound could be developed as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been substantiated through various studies:
- Inhibition of Nitric Oxide Production : The compound effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Research indicates that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are promising and suggest effective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
A549 (Lung Cancer) | 7.5 |
The mechanism appears to involve apoptosis induction and modulation of cell cycle regulators .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:
- Combination Therapy with Doxorubicin : A study demonstrated that combining this pyrazole derivative with doxorubicin enhanced cytotoxic effects against MDA-MB-231 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes while minimizing side effects .
- In Vivo Models : Animal studies have shown that administration of this compound leads to significant reductions in tumor size in xenograft models, supporting its further development as an anticancer drug candidate.
Eigenschaften
IUPAC Name |
5-bromo-1-ethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXFZJPHLWMXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.